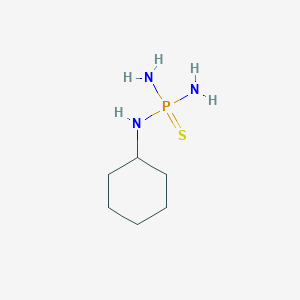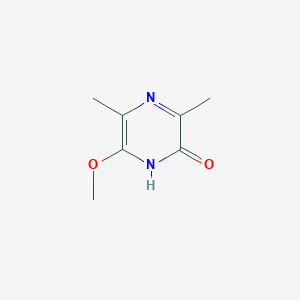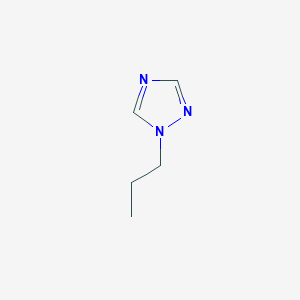
1-propyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of a propyl group attached to the nitrogen atom at the 1-position of the triazole ring.
Preparation Methods
The synthesis of 1-propyl-1H-1,2,4-triazole can be achieved through several methods:
Cycloaddition Reaction: One common method involves the cycloaddition reaction of hydrazine with suitable electrophiles.
Microwave Irradiation: Another efficient method is the use of microwave irradiation, which can significantly reduce reaction times and improve yields.
Industrial Production: On an industrial scale, the preparation of 1,2,4-triazoles often involves the reaction of hydrazine, formic acid, and formamide or ammonia at elevated temperatures (140° to 220°C).
Chemical Reactions Analysis
1-Propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of triazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Scientific Research Applications
1-Propyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: In organic synthesis, triazoles are used as building blocks for the construction of more complex molecules.
Biology: Triazoles exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: In medicinal chemistry, triazoles are incorporated into drug molecules to enhance their pharmacological properties.
Industry: Triazoles are used in the production of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 1-propyl-1H-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to interact with biological receptors. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. For example, triazoles can inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects .
Comparison with Similar Compounds
1-Propyl-1H-1,2,4-triazole can be compared with other similar compounds in the triazole family:
1,2,3-Triazole: This isomer has a different arrangement of nitrogen atoms in the ring and exhibits distinct chemical properties and biological activities.
Fluconazole: A well-known antifungal drug that contains a triazole ring.
Itraconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity against fungal pathogens.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
89417-77-6 |
|---|---|
Molecular Formula |
C5H9N3 |
Molecular Weight |
111.15 g/mol |
IUPAC Name |
1-propyl-1,2,4-triazole |
InChI |
InChI=1S/C5H9N3/c1-2-3-8-5-6-4-7-8/h4-5H,2-3H2,1H3 |
InChI Key |
CUOVNMDNRAZFDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15244745.png)
![3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B15244775.png)
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B15244783.png)
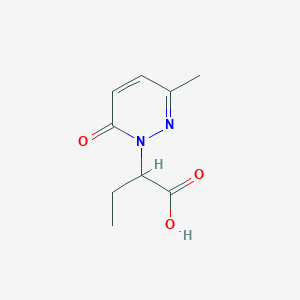
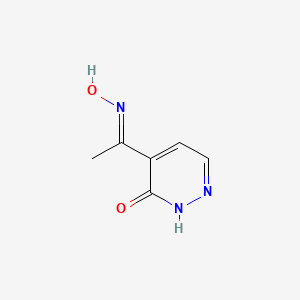

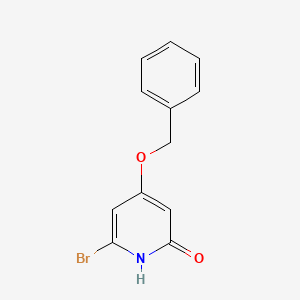
![5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B15244802.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B15244804.png)
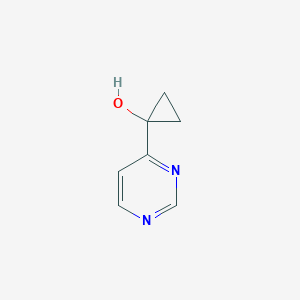
![5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B15244812.png)
![1H,1'H-[2,2'-Biindole]-5,5',6,6'-tetraone](/img/structure/B15244818.png)
